4-Amino-2-methylpyrimidine-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-3-9-2-4(6(8)11)5(7)10-3/h2H,1H3,(H2,8,11)(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFMUZUUKJTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313079 | |
| Record name | 4-amino-2-methylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7389-14-2 | |
| Record name | NSC266171 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-2-methylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conceptual Framework Within Contemporary Pyrimidine Chemistry
The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry, famously forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA. researchgate.netjacsdirectory.com This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in bioactive compounds and approved drugs. gsconlinepress.com The versatility of the pyrimidine ring allows for easy modification at its various positions, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. mdpi.com
Within this context, 4-Amino-2-methylpyrimidine-5-carboxamide (CAS No: 7389-14-2) represents a specifically functionalized and valuable intermediate. Its structure combines several key features:
An amino group at the 4-position.
A methyl group at the 2-position.
A carboxamide group at the 5-position.
The strategic placement of these functional groups makes this compound a versatile precursor in organic synthesis. For example, it serves as a key starting material for creating more complex fused heterocyclic systems. Research has demonstrated its use in reacting with aromatic aldehydes to synthesize a series of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones. researchgate.net This reaction highlights the compound's role as a building block for creating larger, more structurally diverse molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7389-14-2 |
| Molecular Formula | C₆H₈N₄O |
| Molecular Weight | 152.15 g/mol |
| Chemical Name | This compound |
| SMILES | NC(C1=CN=C(C)N=C1N)=O |
This data is compiled from publicly available chemical databases. synzeal.com
Significance As a Foundational Scaffold in Chemical Biology Research
Established Synthetic Routes for Pyrimidine-5-carboxamide Scaffolds
The assembly of the pyrimidine (B1678525) ring is a well-established field, with numerous methods focusing on creating diverse substitution patterns. These methods are broadly categorized into those that build the ring from acyclic precursors and those that modify an existing pyrimidine core.
The fundamental approach to pyrimidine synthesis involves the cyclocondensation of a three-carbon (C-C-C) unit with an N-C-N unit, such as an amidine or urea (B33335) derivative. researchgate.net Multicomponent reactions (MCRs) are particularly efficient, combining three or more starting materials in a single operation to generate complex heterocyclic structures with high atom economy. arkat-usa.org
One of the most classic methods is the Biginelli reaction, which typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea. ias.ac.in While the classic Biginelli reaction leads to dihydropyrimidones, variations and related three-component strategies are employed to access a wide array of pyrimidine derivatives. arkat-usa.org For instance, the reaction of aldehydes, malononitrile (B47326), and an N-unsubstituted amidine can produce 4-amino-5-pyrimidinecarbonitriles, which are direct precursors to the corresponding carboxamides. arkat-usa.org These reactions can be optimized using various catalysts and conditions, including thermal aqueous methods or microwave irradiation, to achieve good to excellent yields. arkat-usa.org
Modern synthetic strategies have expanded to include metal-catalyzed cyclizations and oxidative annulations. organic-chemistry.org For example, a copper-catalyzed reaction of ketones with nitriles provides a general route to diversely functionalized pyrimidines. organic-chemistry.org Another approach involves the reaction of α,β-unsaturated ketones with N-C-N dinucleophiles through a [3+3] cyclocondensation, offering a versatile pathway to the pyrimidine core. researchgate.net
A common and highly effective strategy for obtaining this compound involves the chemical modification of a pre-formed pyrimidine ring that already contains the desired 2-methyl and 4-amino groups. This avoids the complexities of controlling regioselectivity during the initial ring formation.
One direct precursor is 4-Amino-2-methylpyrimidine-5-carboxylic acid. nih.gov The synthesis of the target carboxamide from this carboxylic acid is a standard organic transformation. The carboxylic acid group (-COOH) can be converted to a carboxamide (-CONH₂) through a two-step process. First, the carboxylic acid is activated, for example, by converting it into an acyl chloride or an active ester. This activated intermediate is then reacted with ammonia (B1221849) or an ammonia source to yield the final carboxamide product. This pathway is advantageous due to the directness of the final conversion step. The versatility of substituted pyrimidines as synthetic intermediates is well-documented, allowing for the generation of structurally diverse arrays of compounds. researchgate.net
The most frequently cited route to this compound is through the hydrolysis of its corresponding nitrile, 4-Amino-2-methylpyrimidine-5-carbonitrile. chemsrc.comresearchgate.net The carbonitrile (or cyano group, -C≡N) is a versatile functional group that can be readily converted to a carboxamide group (-CONH₂) under controlled conditions, typically involving partial hydrolysis with an acid or base.
This nitrile precursor is a stable and accessible intermediate. chemicalbook.comsigmaaldrich.com The synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, often proceeds through the hydrogenation of 4-Amino-2-methylpyrimidine-5-carbonitrile, highlighting the nitrile's central role in the synthesis of related functionalized pyrimidines. researchgate.netgoogle.com
The key precursor, 4-Amino-2-methylpyrimidine-5-carbonitrile, is itself synthesized from simple, acyclic starting materials. Three-component reactions involving malononitrile or cyanoacetamide are particularly effective for this purpose. arkat-usa.orgresearchgate.net
A common method involves the condensation of an amidine, specifically acetamidine (B91507), with a derivative of malononitrile. For example, reacting acetamidine hydrochloride with malononitrile and formaldehyde (B43269) in a solvent like t-butanol can produce 4-Amino-2-methylpyrimidine-5-carbonitrile in high yield and purity. chemicalbook.com In a similar vein, 2-cyanoacetamide (B1669375) can be reacted with a Vilsmeier reagent to form an enamine intermediate, which is then condensed with acetamidine to produce the same pyrimidine carbonitrile. researchgate.net These methods represent a powerful "bottom-up" approach, constructing the desired heterocyclic system from basic building blocks.
Table 1: Representative Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetamidine hydrochloride | Malononitrile | Formaldehyde | t-butanol, 65-70°C | 4-Amino-2-methylpyrimidine-5-carbonitrile | 92.6% | chemicalbook.com |
| 2-Cyanoacetamide | Vilsmeier Reagent | Acetamidine | Multi-step | 4-Amino-2-methylpyrimidine-5-carbonitrile | ~65% (overall) | researchgate.net |
The industrial relevance of this compound is closely linked to its derivatives, particularly 4-amino-5-aminomethyl-2-methylpyrimidine, which is a crucial intermediate in the industrial production of Vitamin B1 (thiamine). google.comgoogle.com Since the extraction of thiamine (B1217682) from natural sources is not economically viable, its chemical synthesis is essential. google.com
These optimized, multi-step syntheses highlight the strategic importance of the pyrimidine-5-carbonitrile and, by extension, the pyrimidine-5-carboxamide scaffold in large-scale chemical manufacturing.
Precursor-Based Synthesis Pathways
Advanced Chemical Reactions and Derivatization Strategies
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the C4-amino group, the C2-methyl group, the C5-carboxamide moiety, and the electron-deficient pyrimidine core. These sites allow for a diverse range of chemical transformations.
Functional Group Modifications
Modifications of the existing functional groups are primary strategies for creating analogues of this compound.
The oxidation of aminopyrimidines can lead to various products depending on the reagents and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the analogous 4-aminopyrimidine (B60600) has been investigated. One-electron oxidation of 4-aminopyrimidine has been studied, highlighting the susceptibility of the amino group and the heterocyclic ring to oxidative processes. nih.gov
Furthermore, reactions of similar amino-heterocycles, such as 4-aminopyridine, with oxidizing agents like halogens can result in complex transformations. For instance, the reaction with bromine can lead to a peculiar bromination-dimerization process, affording novel pyridyl-pyridinium cations. nih.gov In some cases, intramolecular cyclization can be followed by oxidation to yield fused heterocyclic systems, such as lumazine (B192210) derivatives. libretexts.org These examples suggest that the C4-amino group is a primary site for oxidative modification.
The reduction of this compound offers pathways to other important building blocks, primarily by targeting the carboxamide group or the pyrimidine ring.
The reduction of amides to amines is a fundamental transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comyoutube.com Applying this to this compound would convert the C5-carboxamide into a C5-aminomethyl group, yielding 5-(aminomethyl)-2-methylpyrimidin-4-amine. This reaction proceeds via nucleophilic attack of a hydride ion on the amide carbonyl, followed by the elimination of an oxygen-aluminum complex to form an iminium intermediate, which is then reduced again by another hydride equivalent. youtube.com
Interestingly, studies on related pyrimidine-5-carboxamides have shown that reduction with LiAlH₄ can sometimes favor the reduction of the pyrimidine ring over the amide group, or lead to other products. For example, the reduction of 2-methylthio-pyrimidine-5-carboxamide with LiAlH₄ yielded 2-methylthio-1,6-dihydropyrimidine-5-carbonitrile as the main product, indicating that both reduction of the ring and dehydration of the amide can occur. researchgate.net
Catalytic hydrogenation offers a milder alternative for reduction. While often used to reduce nitro groups or other functionalities without affecting the pyrimidine ring, specific ruthenium-based catalysts have been developed for the hydrogenation of unactivated amides to amines and alcohols. nih.govmdpi.com The dearomatization of the pyrimidine ring itself can also be achieved. For instance, pyrazolo[1,5-a]pyrimidines have been reduced to their tetrahydro-derivatives using sodium borohydride (B1222165) (NaBH₄), demonstrating that the pyrimidine ring can be selectively hydrogenated. semanticscholar.org
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Product |
| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | C5-Carboxamide | 5-(Aminomethyl)-2-methylpyrimidin-4-amine |
| Ring Reduction | Sodium Borohydride (NaBH₄) | Pyrimidine Ring | Tetrahydro-4-amino-2-methylpyrimidine-5-carboxamide |
| Amide Reduction | Catalytic Hydrogenation (e.g., Ru-based) | C5-Carboxamide | 5-(Aminomethyl)-2-methylpyrimidin-4-amine |
While this compound itself possesses a nucleophilic amino group, its synthetic utility is often realized by starting from a precursor where a leaving group, typically a halogen, is present at the 4-position. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially at the C4 and C6 positions.
The presence of a chloro group at C4, as in a hypothetical precursor like 4-chloro-2-methylpyrimidine-5-carboxamide, allows for displacement by a wide array of nucleophiles. rsc.org The reaction of 4-chlorothieno[2,3-d]pyrimidines (a related fused system) with various amines readily yields the corresponding 4-amino derivatives, demonstrating the lability of the C4-chloro substituent. nih.gov Similarly, reactions with alkoxides or other nucleophiles can be employed. bgu.ac.il The reaction is often facilitated by the electron-withdrawing nature of the ring nitrogens and the C5-carboxamide group, which stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution process. bgu.ac.il
| Precursor | Nucleophile | Product Class |
| 4-Chloro-2-methylpyrimidine-5-carboxamide | Primary/Secondary Amines | 4-Amino (substituted) derivatives |
| 4-Chloro-2-methylpyrimidine-5-carboxamide | Alkoxides (e.g., NaOMe) | 4-Alkoxy derivatives |
| 4-Chloro-2-methylpyrimidine-5-carboxamide | Thiolates (e.g., NaSPh) | 4-Thioether derivatives |
Regioselective Functionalization of the Pyrimidine Core
Regioselectivity is a critical aspect of pyrimidine chemistry. The electronic properties of the substituents on the this compound ring dictate the position of further functionalization. The pyrimidine ring is inherently electron-poor, making it susceptible to nucleophilic attack. The two ring nitrogens exert a strong electron-withdrawing inductive effect, significantly lowering the electron density at the C2, C4, and C6 positions.
In the case of a precursor like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the C4 and C6 positions are highly activated towards SNAr. rsc.org The regioselectivity of substitution can be controlled by factors such as the nature of the nucleophile and the reaction conditions. For instance, in 2,4-dichloro systems, the C4 position is generally more reactive towards amine nucleophiles than the C2 position. rsc.org In this compound, the C4-amino group is an electron-donating group, which would deactivate this position towards further electrophilic substitution but activates it for other transformations. Conversely, the C5-carboxamide is electron-withdrawing, which further activates the C4 and C6 positions for potential nucleophilic attack on a suitably substituted precursor. The C6 position, being ortho/para to the ring nitrogens and ortho to the C5-carboxamide, represents a potential site for functionalization, for example, via metal-catalyzed C-H activation or by nucleophilic substitution of a leaving group installed at this position.
Construction of Pyrimidine-Fused Heterocyclic Systems
The arrangement of the 4-amino and 5-carboxamide groups provides an ideal template for the annelation of new rings, leading to the formation of fused heterocyclic systems which are prevalent in pharmacologically active molecules.
Thieno[2,3-d]pyrimidines: This fused system can be synthesized from pyrimidine precursors. A common method involves the reaction of a 4-aminopyrimidine with a sulfur-containing reagent that can react with the C5-substituent to form the thiophene (B33073) ring. Alternatively, and more relevant to the title compound, the 4-amino and 5-carboxamide (or the corresponding nitrile) groups can undergo cyclization with appropriate reagents. For example, 2-aminothiophene-3-carbonitriles react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate that cyclizes with anilines in a Dimroth rearrangement to yield thieno[2,3-d]pyrimidines. sigmaaldrich.com This highlights a pathway where a 4-amino-5-cyanopyrimidine could undergo similar transformations to build a fused ring.
Pyrido[2,3-d]pyrimidines: The synthesis of this important class of compounds, also known as 5-deazapteridines, can be achieved directly from 4-aminopyrimidine derivatives. The key is a condensation reaction between the C4-amino group and the C5-substituent with a three-carbon unit. For instance, 5-acetyl-4-aminopyrimidines can be acylated and then cyclized in the presence of a base like sodium methoxide (B1231860) to form pyrido[2,3-d]pyrimidin-5-ones. Similarly, 5-aminopyrimidines react with α,β-unsaturated aldehydes or 1,3-dicarbonyl compounds to generate intermediates that cyclize to form the pyridopyrimidine core. The 4-amino and 5-carboxamide groups of the title compound are poised for such cyclization strategies, for example, via a reaction that transforms the carboxamide into a group that can participate in ring closure with a suitable C3 synthon.
| Fused System | Key Reagents/Reaction Type | Description |
| Thieno[2,3-d]pyrimidine (B153573) | Gewald reaction followed by cyclization | Construction of a thiophene ring fused to the pyrimidine core, often starting with a sulfur source and a suitable nitrile. sigmaaldrich.com |
| Pyrido[2,3-d]pyrimidine | Condensation with 1,3-dielectrophiles | The 4-amino group and an activated C5-substituent react with reagents like malonates or unsaturated aldehydes to form the pyridine (B92270) ring. |
| Pteridine (Pyrazino[2,3-d]pyrimidine) | Cyclocondensation with α-dicarbonyls | Requires a 4,5-diaminopyrimidine (B145471) precursor, which could be derived from the title compound by reduction of a C5-nitro group, for example. The diamine then condenses with an α-dicarbonyl compound. libretexts.org |
In Depth Structure Activity Relationship Sar Investigations of 4 Amino 2 Methylpyrimidine 5 Carboxamide and Its Analogs
Systematic Elucidation of Molecular Determinants Governing Biological Activity
The biological activity of 4-Amino-2-methylpyrimidine-5-carboxamide is intrinsically linked to the specific arrangement and nature of its functional groups: the 4-amino group, the 2-methyl group, and the 5-carboxamide group, all attached to the central pyrimidine (B1678525) ring. Each of these components plays a significant role in the molecule's interaction with its biological targets, likely through a combination of hydrogen bonding, hydrophobic interactions, and steric effects.
The 4-amino group is a key feature, often acting as a crucial hydrogen bond donor, which can anchor the molecule within the active site of a target protein. The nitrogen atoms of the pyrimidine ring itself can also act as hydrogen bond acceptors. The 5-carboxamide group provides additional hydrogen bonding capabilities through both the amide nitrogen and the carbonyl oxygen. The planarity of the pyrimidine ring system is also a critical factor, facilitating stacking interactions with aromatic amino acid residues in a protein's binding pocket.
Impact of Substituent Variations on Compound Functional Attributes (e.g., methyl vs. methoxymethyl, R1, R2, R3 modifications)
The systematic modification of the substituents on the this compound scaffold is a fundamental strategy to probe and optimize its biological activity. Variations at the R1, R2, and R3 positions, corresponding to the 4-amino, 2-position, and 5-carboxamide groups respectively, can have a profound impact on the compound's functional attributes.
For instance, in related pyrimidine-4-carboxamide (B1289416) series, modifications to the amide substituent (R3) have been shown to significantly alter potency. nih.govacs.org Replacing the hydrogen atoms of the carboxamide with different alkyl or aryl groups can modulate the compound's hydrogen bonding capacity and lipophilicity.
| Modification | Position | Observed/Potential Impact on Activity | Reference |
| Alkylation of Amide | R3 | Can alter hydrogen bonding and lipophilicity, potentially improving cell permeability and target engagement. | nih.govacs.org |
| Introduction of Cyclic Amines | R3 | May introduce conformational constraints and additional interaction points, leading to enhanced potency and selectivity. | nih.govacs.org |
| Variation of 2-Substituent | R2 | Substitution of the methyl group with larger or more polar groups like methoxymethyl can impact steric fit and solubility. | researchgate.net |
| N-Alkylation/Arylation of 4-Amino Group | R1 | Can influence hydrogen bonding capacity and introduce new hydrophobic or aromatic interactions. | researchgate.net |
Research on analogous pyrimidine derivatives has demonstrated that even subtle changes, such as the difference between a methyl and a methoxymethyl group, can lead to significant changes in biological activity by altering steric and electronic properties. researchgate.net In a study on pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the combination of optimal substituents at R1, R2, and R3 positions was crucial for achieving high potency. nih.govacs.org For example, the combination of a cyclopropylmethylamide at R1, a (S)-3-phenylpiperidine at R2, and a (S)-3-hydroxypyrrolidine at R3 resulted in a compound with a 10-fold increase in activity compared to the initial hit compound. nih.govacs.org
Comparative SAR Analyses with Structurally Related Pyrimidine Derivatives
A comparative analysis of the SAR of this compound with other structurally related pyrimidine derivatives provides valuable insights into the broader chemical space. Thieno[2,3-d]pyrimidines, which are bioisosteres of purines, offer a relevant comparison. nih.gov The fusion of a thiophene (B33073) ring to the pyrimidine core alters the electronic distribution and steric profile of the molecule.
In a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, the nature of the substituent at the 2-position was found to be a key determinant of antiproliferative activity against breast cancer cell lines. nih.gov This highlights the importance of the substituent at the position equivalent to the 2-methyl group in this compound.
| Compound Class | Key SAR Findings | Reference |
| Pyrimidine-4-carboxamides | Potency is highly dependent on the combination of substituents at the R1, R2, and R3 positions. Lipophilicity and the nature of cyclic amine substitutions are critical. | nih.govacs.org |
| 4-Amino-thieno[2,3-d]pyrimidines | Substituents at the 2-position significantly influence biological activity. The thieno[2,3-d]pyrimidine (B153573) scaffold itself is a key pharmacophore. | nih.gov |
| 6-Amino-2-thio-3H-pyrimidin-4-ones | The nature of the substituent on the 6-amino group was found to be critical for platelet aggregation inhibitory activity. | researchgate.net |
Mechanistic Biological Studies of 4 Amino 2 Methylpyrimidine 5 Carboxamide in Vitro and Computational Approaches
Enzymatic Interaction Profiles and Catalytic Inhibition Mechanisms
In vitro and computational studies detailing the enzymatic interaction profile of 4-Amino-2-methylpyrimidine-5-carboxamide are not available in the reviewed literature. Research has been conducted on structurally related pyrimidine (B1678525) derivatives, but not on this specific carboxamide compound.
Inhibition of Key Enzymes in Nucleic Acid Synthesis (e.g., dihydrofolate reductase, thymidylate synthase)
No studies were found that investigate the inhibitory activity of this compound against dihydrofolate reductase (DHFR) or thymidylate synthase (TS). While other classes of pyrimidine-based molecules, such as thieno[2,3-d]pyrimidines, have been explored as inhibitors of these enzymes, this specific compound has not been identified in such research. nih.govresearchgate.net
Participation and Modulation within Thiamine (B1217682) Biosynthesis and Salvage Pathways
There is no evidence in the scientific literature to suggest that this compound participates in or modulates the thiamine biosynthesis and salvage pathways. Research in this area primarily focuses on its structural analogues, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 4-amino-5-aminomethyl-2-methylpyrimidine (amino-HMP).
Interaction with Other Relevant Enzyme Systems (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), pantoate β-alanine ligase (PanC))
No published findings were identified that describe or suggest an interaction between this compound and either N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) or pantoate β-alanine ligase (PanC). Inhibitors and modulators of these enzymes have been identified, but they are structurally distinct from the compound . nih.gov
Molecular Target Engagement and Binding Dynamics
In silico and experimental studies on pyrimidine derivatives, particularly those with fused ring systems like thieno[2,3-d]pyrimidines, have provided insights into their interactions with various biological targets. These compounds are recognized as bioisosteres of purines, a key factor in their design as potential therapeutic agents. nih.gov
Research has primarily focused on the interaction of 4-aminopyrimidine (B60600) derivatives with protein kinases, enzymes that are often overexpressed in cancer and play a crucial role in cell proliferation and survival. researchgate.net
Kinase Inhibition: Analogs of this compound, specifically 4-amino-thieno[2,3-d]pyrimidines, have been identified as potent inhibitors of several receptor tyrosine kinases. nih.govresearchgate.net These enzymes are critical to angiogenesis in human tumors. nih.gov Targets include:
B-Raf Kinases: Certain 4-amino-thienopyrimidine analogues demonstrate inhibitory activity against B-Raf kinases, which are significant in cell growth and survival. nih.govresearchgate.net
Tie2 Kinase: A class of 4-amino-thieno[2,3-d]pyrimidines acts as potent inhibitors of Tie-2, a receptor tyrosine kinase involved in tumor angiogenesis. nih.govresearchgate.net One highly active compound in this class registered an IC₅₀ value of 0.07 µM. researchgate.net
VEGFR and FGFR1: 5-Arylthieno[2,3-d]pyrimidines have shown high inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), while other derivatives have been synthesized as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov
Aurora Kinases: Potent and orally bioavailable thienopyrimidine derivatives have been developed as inhibitors of Aurora kinases, with some compounds showing IC₅₀ values in the low nanomolar range (0.2 nM and 3.8 nM) against Aurora B kinase. researchgate.net
ABC Transporter Modulation: A 4-amino-thienopyrimidine known as QB13 has been found to modulate ATP-binding cassette (ABC) efflux pumps, which are associated with multidrug resistance in cancer cells. nih.gov This compound had an EC₅₀ value of 1.02 μM in a daunorubicin (B1662515) accumulation assay. nih.gov
Computational and experimental techniques have been employed to understand how these molecules bind to their targets and to quantify their binding strength.
Computational Analysis: Density Functional Theory (DFT) has been used to select the most stable conformers of 4-amino-thienopyrimidine derivatives for further study. nih.govresearchgate.net These computational estimations of structural parameters align well with crystallographic data. nih.gov Such analyses indicate that these compounds are likely to interact with biological targets in their 4-amino tautomeric forms. nih.gov Molecular docking studies have been used to predict the binding modes and affinities of pyrimidine derivatives with target enzymes, such as lipoxygenase and cyclin-dependent kinase 2 (CDK2). dovepress.comnih.gov For instance, a dihydropyrimidine (B8664642) derivative showed a high docking score of -6.42 kcal/mol and formed a hydrogen bond with Gln 363 in the lipoxygenase active site. dovepress.com
Binding Affinity: The biological activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). For example, derivatives of 4-amino-thieno[2,3-d]pyrimidine have demonstrated inhibitory activities in the nanomolar range against certain kinases. nih.govresearchgate.net The binding of 2-amino-4-hydroxypyrimidine-5-carboxylates to Burkholderia pseudomallei IspF, an enzyme in the methylerythritol phosphate (B84403) pathway, was confirmed using fluorescence-based thermal shift assays and saturation transfer difference NMR. nih.gov
Cellular Pathway Modulation and Biological Impact (Excluding Clinical Outcomes)
The engagement of molecular targets by this compound and its analogs translates into the modulation of key cellular pathways, leading to observable biological effects in vitro.
As structural analogs of purines, pyrimidine derivatives can interfere with metabolic pathways that utilize purines. nih.govwikipedia.org
Purine (B94841)/Pyrimidine Metabolism: The compound's core structure is a pyrimidine ring, a fundamental component of nucleotides. chemsrc.com Compounds with similar structures, such as 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr), are known to interfere with nucleotide metabolism. nih.gov AICAr, for example, causes an accumulation of orotate, an intermediate in pyrimidine synthesis, indicating inhibition of the enzyme UMP synthetase. nih.gov This disruption of pyrimidine metabolism can lead to apoptosis in cancer cells. nih.gov The structural similarity of this compound to purine bases suggests it could potentially interfere with pathways involving purine synthesis and utilization. wikipedia.orgnih.gov
Coenzyme A (CoA) Synthesis: Coenzyme A is an essential cofactor in numerous metabolic processes, synthesized from pantothenate (vitamin B5). nih.gov While direct studies linking this compound to CoA synthesis are not available, the compound's precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a degradation product of thiamine (vitamin B1) and can be salvaged in pathways that regenerate thiamine precursors. drugbank.com
A significant body of research has focused on the antiproliferative effects of 4-aminopyrimidine derivatives against various cancer cell lines, demonstrating their potential as anticancer agents. nih.gov
Activity in Breast Cancer Models: Derivatives of 4-amino-thieno[2,3-d]pyrimidine have shown notable antiproliferative activity against breast cancer cell lines. nih.govnih.gov In vitro testing using the MTT assay revealed that these compounds can be highly effective. nih.gov For example, one derivative exhibited an IC₅₀ of 4.3 µg/mL against the MCF-7 cell line. nih.govresearchgate.net Another study on 2-alkyl-substituted 4-amino-thieno[2,3-d]pyrimidines found that one compound had an IC₅₀ of 13.42 µg/mL against MCF-7 cells and another had an IC₅₀ of 52.56 µg/mL against MDA-MB-231 cells. mdpi.com These compounds were found to induce cell cycle arrest at different stages in the two cell lines. mdpi.com
Table 1: Antiproliferative Activity of 4-Amino-thieno[2,3-d]pyrimidine Derivatives This table is interactive. Click on headers to sort.
| Compound Class | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 4.3 ± 0.11 | 0.013 | nih.govresearchgate.net |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 13.42 | 0.045 | mdpi.com |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | 52.56 | 0.16 | mdpi.com |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | 62.86 | 0.24 | mdpi.com |
Broad-Spectrum Anticancer Screening: Selected thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are also purine analogs, were evaluated by the National Cancer Institute's NCI-60 screen against a panel of approximately 60 human cancer cell lines. mdpi.com This screening identified a 7-chloro-thiazolo[4,5-d]pyrimidine derivative as the most active among the tested compounds, highlighting the potential of this scaffold. mdpi.com
Derivatives of this compound have been synthesized and tested for activity against a range of pathogenic microorganisms.
Antiviral Activity: A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds showed curative effects comparable to the commercial agent Ningnanmycin. nih.gov Notably, compound 8i in the study demonstrated an EC₅₀ value of 246.48 µg/mL, which was superior to Ningnanmycin (EC₅₀ of 301.83 µg/mL). nih.gov
Antifungal Activity: Pyrimidine derivatives containing an amide moiety have shown promising antifungal properties. nih.gov One study found that a series of pyrimidine derivatives exhibited excellent activity against Phomopsis sp., with one compound recording an EC₅₀ value of 10.5 µg/mL, significantly better than the control fungicide Pyrimethanil (EC₅₀ of 32.1 µg/mL). nih.gov In another study, 2-(methylthio)-4-methylpyrimidine carboxamides were tested against Sclerotinia sclerotiorum, with the most active compounds showing inhibitory rates of around 70% at a concentration of 100 mg/L. tandfonline.com Molecular docking suggested these compounds may act by inhibiting succinate (B1194679) dehydrogenase. tandfonline.com
Table 2: Antimicrobial Activity of 4-Amino-2-methylpyrimidine Derivatives This table is interactive. Click on headers to sort.
| Compound Class | Pathogen | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole Derivative | Tobacco Mosaic Virus (TMV) | EC₅₀ | 246.48 µg/mL | nih.gov |
| Benzamide Derivative | Phomopsis sp. | EC₅₀ | 10.5 µg/mL | nih.gov |
| Carbamate Derivative | Sclerotinia sclerotiorum | Inhibition Rate (at 100mg/L) | 70.3% | tandfonline.com |
| 4-Oxo-thieno[2,3-d]pyrimidine | Staphylococcus aureus | MIC | 31.2-62.5 µg/mL | pensoft.net |
| 4-Oxo-thieno[2,3-d]pyrimidine | Bacillus subtilis | MIC | 31.2-62.5 µg/mL | pensoft.net |
Antibacterial Activity: The antibacterial potential of related pyrimidine structures has been investigated. A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed to target the IspF enzyme in Burkholderia pseudomallei and demonstrated antibacterial activity. nih.gov Separately, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of Staphylococcus aureus and Bacillus subtilis. pensoft.net Metal-organic frameworks synthesized with 4,6-diamino-2-pyrimidinethiol also exhibited potent antibacterial and antibiofilm activity, which was attributed to the generation of reactive oxygen species. rsc.org
Algal and Phytoplankton Growth Modulation and Community Structure Impact
While direct experimental studies on the specific effects of this compound on algal and phytoplankton growth are not extensively documented in current literature, the significance of related pyrimidine compounds in aquatic ecosystems provides a strong basis for its potential impact. Many pyrimidine derivatives are recognized as essential precursors or signaling molecules that can influence the growth and community dynamics of aquatic microorganisms. wikipedia.orgresearchgate.netscidoc.org
The compound's structural analog, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a well-known precursor in the biosynthesis of thiamin (Vitamin B₁), an essential cofactor for all living organisms. wikipedia.org Research has shown that several species of eukaryotic marine algae, including the ecologically significant haptophyte Emiliania huxleyi, can utilize exogenous HMP to synthesize thiamin. nih.gov In some cases, these algae exhibit more efficient growth when supplied with HMP compared to thiamin itself, especially at environmentally relevant concentrations. nih.gov This suggests that the availability of pyrimidine precursors like HMP, and potentially this compound, could be a critical factor shaping phytoplankton community structure in marine environments where thiamin is a limiting nutrient. nih.gov
Theoretical and Computational Chemistry Investigations
Computational chemistry provides powerful tools for elucidating the molecular properties and potential biological activities of compounds like this compound. These theoretical approaches allow for the prediction of structure, reactivity, and interactions, offering insights that complement experimental studies.
Quantum Mechanical Studies (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT))
Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to the computational analysis of pyrimidine derivatives. kthmcollege.ac.in DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles, in the ground state. kthmcollege.ac.innih.gov Methods like B3LYP combined with basis sets such as 6-311G++(d,p) are commonly used to investigate the structural and electronic properties of such molecules. kthmcollege.ac.in These calculations provide the most stable conformation of the molecule by minimizing its total energy. researchgate.net
Theoretical vibrational frequencies can be calculated using DFT, which, when compared with experimental data from FT-IR and Raman spectroscopy, allows for precise assignment of vibrational modes. kthmcollege.ac.in Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra (UV-Vis), which helps in understanding the electronic transitions within the molecule. materialsciencejournal.org For example, TD-DFT calculations can determine the absorption maxima (λmax) and the nature of the electronic transitions involved. materialsciencejournal.org
Table 1: Representative Parameters Investigated via Quantum Mechanical Studies for Pyrimidine Analogs
| Parameter | Method | Significance | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G++) | Predicts the most stable 3D structure, bond lengths, and angles. | kthmcollege.ac.in |
| Vibrational Frequencies | DFT | Correlates theoretical vibrations with experimental IR/Raman spectra for structural confirmation. | kthmcollege.ac.in |
| Thermodynamic Parameters | DFT | Calculates enthalpy, entropy, and heat capacity at different temperatures. | kthmcollege.ac.in |
| UV-Vis Absorption Maxima (λmax) | TD-DFT | Predicts electronic transitions and compares them with experimental UV-Vis spectra. | materialsciencejournal.org |
This table is illustrative and based on studies of analogous compounds.
Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. mdpi.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. mdpi.com The energies of the HOMO and LUMO also correlate with the ionization potential and electron affinity, respectively. These values are crucial for understanding charge transfer mechanisms within the molecule and during intermolecular interactions. researchgate.net For pyrimidine derivatives, DFT calculations are the standard method for computing these orbital energies and visualizing their distribution across the molecular structure. kthmcollege.ac.in
Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for a Related Pyrimidine Compound
| Parameter | Value (eV) | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | kthmcollege.ac.in |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | kthmcollege.ac.in |
Note: The values are representative examples from a DFT study on 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide and are not specific to the title compound.
Prediction of Chemical Reactivity and Molecular Electrostatic Potential (MEP) Mapping
The chemical reactivity of this compound can be predicted using several computational descriptors derived from DFT studies. Global reactivity descriptors such as electronegativity, global hardness, softness, and the electrophilicity index are calculated from the HOMO and LUMO energies. kthmcollege.ac.in
A more visual tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. rsc.orgresearchgate.net The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the carboxamide group and the nitrogen atoms of the pyrimidine ring, indicating these as sites for electrophilic interaction. The amino group's hydrogens would exhibit positive potential, marking them as sites for nucleophilic interaction.
In Silico Prediction of Pharmacological Properties and Molecular Modeling
In modern drug discovery, in silico tools are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. sifisheriessciences.comajpamc.com For pyrimidine derivatives like this compound, computational models can forecast its pharmacokinetic profile and drug-likeness. pharmaceuticaljournal.net
Software platforms like SwissADME and Qikprop are used to calculate various physicochemical descriptors. sifisheriessciences.comajpamc.com These include predictions based on Lipinski's "Rule of Five," which assesses the likelihood of a compound being an orally active drug. sifisheriessciences.com Key parameters evaluated include molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). pharmaceuticaljournal.net Additionally, these tools can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. ajpamc.com Molecular docking, another key modeling technique, can be used to simulate the interaction of the compound with biological targets, such as enzymes or receptors, predicting binding affinity and mode of action. nih.govtandfonline.com
Table 3: Key In Silico Pharmacological Parameters for Drug-Likeness Evaluation
| Parameter | Description | Importance | Reference |
|---|---|---|---|
| Molecular Weight (MW) | Mass of the molecule. | Rule of Five: < 500 g/mol for good oral absorption. | sifisheriessciences.com |
| Lipophilicity (LogP) | Partition coefficient between octanol (B41247) and water. | Affects solubility and membrane permeability. | pharmaceuticaljournal.net |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Rule of Five: ≤ 5 for good absorption. | sifisheriessciences.com |
| Hydrogen Bond Acceptors | Number of N and O atoms. | Rule of Five: ≤ 10 for good absorption. | sifisheriessciences.com |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. | pharmaceuticaljournal.net |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | Essential for oral drug bioavailability. | ajpamc.com |
This table outlines common parameters used in in silico ADME prediction for compounds like pyrimidine derivatives.
Hydrogen Bonding Network Analysis and Supramolecular Interaction Studies
The crystal structure and molecular assembly of this compound are significantly influenced by non-covalent interactions, particularly hydrogen bonds. mdpi.comacs.org The molecule contains multiple hydrogen bond donors (the amino group -NH₂ and the amide N-H) and acceptors (the pyrimidine ring nitrogens and the carboxamide carbonyl oxygen).
These functional groups allow for the formation of robust intra- and intermolecular hydrogen bonds. nih.govnih.gov For instance, an intramolecular N-H···O hydrogen bond can occur between the amino group and the carbonyl group. nih.gov In the solid state, molecules are often linked by intermolecular hydrogen bonds, such as N-H···N interactions between the amino group of one molecule and a pyrimidine nitrogen of another, forming supramolecular chains or sheets. mdpi.comnih.gov The amide group is particularly effective at forming extended hydrogen-bonded networks. nih.gov The study of these networks, guided by principles like Etter's rules, is crucial for understanding the compound's crystal packing, stability, and physical properties like solubility. japtronline.com These interactions can be analyzed experimentally through X-ray crystallography and computationally using DFT. rsc.org
Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Amino 2 Methylpyrimidine 5 Carboxamide and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to determining the precise molecular structure of 4-Amino-2-methylpyrimidine-5-carboxamide. These methods provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. While specific spectral data for this compound is not extensively published, analysis of related compounds like 4-Amino-2-methylpyrimidine-5-carbonitrile provides insight into the expected signals. nih.gov
¹H NMR: In a ¹H NMR spectrum, the chemical shifts of protons provide information about their local electronic environment. For the target compound, one would expect to see distinct signals for the methyl protons, the amine protons, the carboxamide protons, and the aromatic proton on the pyrimidine (B1678525) ring. For the related nitrile compound, a signal for the methyl protons and the aromatic proton are observed. nih.gov
¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms in a molecule. For this compound, signals corresponding to the methyl carbon, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxamide group would be anticipated. Data for the nitrile analog shows distinct peaks for the methyl carbon, the pyrimidine ring carbons, and the nitrile carbon. nih.gov
¹⁹F NMR: This technique would only be applicable if the compound were derivatized to include a fluorine atom. It is not relevant for the characterization of this compound itself.
Interactive Data Table: Representative NMR Data for a Related Pyrimidine Derivative
| Compound | Technique | Solvent | Observed Signals (ppm) |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | ¹H NMR | Not Specified | Signals for methyl and pyrimidine protons. nih.gov |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | ¹³C NMR | Not Specified | Signals for methyl, pyrimidine, and nitrile carbons. nih.gov |
| 4-Amino-6-hydroxy-2-methylpyrimidine | ¹H NMR | Not Specified | Data available. chemicalbook.com |
Note: This table illustrates the type of data obtained for structurally similar compounds, as specific published data for this compound is limited.
Mass Spectrometry (MS) (e.g., LC-MS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing non-volatile organic molecules.
For this compound (Molecular Formula: C₆H₈N₄O), the expected exact mass is approximately 152.07 g/mol . chemsrc.comnih.gov In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 153.07. This technique is highly sensitive and can confirm the molecular weight with high accuracy.
Studies on the related compound 4-Amino-2-methylpyrimidine-5-carboxylic acid have utilized ESI-MS to confirm its molecular weight, showing the expected [M+H]⁺ ion. Similarly, LC-MS/MS methods have been developed for other amino-carboxamide compounds, demonstrating the utility of this technique for separation and identification. nih.gov
Interactive Data Table: Expected Mass Spectrometry Data
| Compound | Technique | Ionization Mode | Expected m/z |
| This compound | ESI-MS | Positive | [M+H]⁺ ≈ 153.07 |
| 4-Amino-2-methylpyrimidine-5-carboxylic acid | ESI-MS | Positive | [M+H]⁺ ≈ 154.05 |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | GC-MS | Electron Ionization | Molecular Ion [M]⁺˙ at 134 |
Note: The m/z values are based on calculated molecular weights. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which is related to its electronic transitions. Pyrimidine derivatives typically exhibit strong absorption in the UV region due to the π-electron system of the aromatic ring. For this compound, one would expect to observe characteristic absorption maxima. The exact wavelength of maximum absorbance (λmax) is influenced by the substituents on the pyrimidine ring and the solvent used. This technique is often used in conjunction with chromatography for quantitative analysis. Research on related pyrimidine-derived amino acids has utilized UV-Vis spectroscopy to measure their photoluminescent properties. acs.org
Chromatographic Purity Analysis and Separation Science (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))
Chromatographic techniques are vital for separating the target compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods.
A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
For instance, an HPLC method for the related 4-Amino-2-methylpyrimidine-5-carboxylic acid uses a C18 column with a mobile phase of 0.1% TFA in a water/acetonitrile mixture to confirm purity. UPLC, which uses smaller particle size columns, can offer faster analysis times and higher resolution. lookchem.com
Solid-State Structural Elucidation (e.g., Single Crystal X-ray Diffraction (SCXRD))
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and the absolute configuration of the molecule in the crystal lattice.
To perform this analysis, a high-quality single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.
Thermal Stability and Decomposition Pathway Analysis (e.g., Thermal Gravimetric Analysis (TG/DTA))
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.
In a TGA experiment, a sample of this compound would be heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The temperature at which weight loss begins indicates the onset of decomposition. The resulting thermogram can reveal the presence of residual solvents or water and characterize the decomposition process. Studies on other pyrimidine derivatives have utilized TGA to determine their thermal stability and degradation kinetics. scispace.com This analysis is crucial for understanding the compound's stability under various processing and storage conditions.
Future Research Trajectories and Emergent Applications in Chemical Biology and Medicinal Chemistry
Rational Design of Novel Pyrimidine-Based Chemical Probes
The rational design of chemical probes is a cornerstone of modern chemical biology, enabling the precise interrogation of biological systems. The 4-amino-2-methylpyrimidine-5-carboxamide scaffold is an excellent starting point for creating sophisticated probes due to its structural features, which allow for diverse chemical modifications.
Future design strategies will likely integrate computational methods with synthetic chemistry to create highly selective and potent probes. ijsat.org Techniques like pharmacophore modeling and molecular docking, which have been successfully used to design pyrimidine-based inhibitors for targets like cyclin-dependent kinase 2 (CDK2), will be instrumental. nih.gov These approaches allow for the modification of the core structure to achieve optimal interactions with a target protein's binding site. nih.gov
Key future research directions include:
Development of Covalent Probes: Introducing reactive electrophilic groups onto the pyrimidine (B1678525) scaffold can lead to the creation of covalent inhibitors. These probes form a permanent bond with their target protein, which is particularly useful for identifying and characterizing new biological targets. ijsat.org
Fluorescently Labeled Probes: Attaching fluorophores to the pyrimidine structure will enable the visualization of target engagement and localization within living cells, providing critical insights into cellular processes.
Photoaffinity Probes: Incorporating photo-reactive moieties will allow for light-induced cross-linking of the probe to its biological target. This technique is invaluable for the unambiguous identification of protein-ligand interactions.
Interactive Table: Strategies for Rational Probe Design
| Design Strategy | Description | Potential Application for Pyrimidine Probes | Key Techniques |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Systematically modifying the chemical structure to observe effects on biological activity. | Optimizing the this compound scaffold for enhanced potency and selectivity against a specific target. ijsat.org | Combinatorial Chemistry, High-Throughput Screening |
| Computational Modeling | Using computer simulations to predict the binding affinity and mode of interaction between a ligand and its target. | Designing derivatives with improved fit and interaction with enzyme active sites, such as kinases or metabolic enzymes. nih.govnih.gov | Molecular Docking, Pharmacophore Mapping, QSAR nih.govencyclopedia.pub |
| Fragment-Based Design | Building a potent ligand by linking small chemical fragments that bind to adjacent sites on the target protein. | Identifying small molecule fragments that bind to unexplored pockets on a target and linking them to the pyrimidine core. | X-ray Crystallography, NMR Spectroscopy |
| Hybrid Scaffolds | Combining the pyrimidine core with other known pharmacophores to create hybrid molecules with dual or enhanced activity. ijsat.org | Developing anticancer agents that target multiple pathways simultaneously. encyclopedia.pub | Convergent Synthesis |
Identification and Validation of Undiscovered Biological Targets for Pyrimidine Derivatives
While pyrimidine derivatives are known to target a broad spectrum of proteins, a vast number of potential biological targets remain unexplored. acs.org The unique chemical space occupied by derivatives of this compound makes them ideal candidates for screening against novel and understudied targets, particularly within the "dark kinome." acs.org
Future research will focus on:
Kinome-Wide Profiling: The pyrimidine core is a well-established "hinge-binding motif" for many kinases. acs.org High-throughput screening of this compound derivatives against a large panel of kinases can uncover unexpected inhibitory activities and lead to the development of novel kinase inhibitors for diseases like cancer and neurodegeneration. acs.orgnih.gov
Targeting Metabolic Enzymes: Pyrimidine analogues have shown inhibitory activity against various metabolic enzymes, including carbonic anhydrases and cholinesterases. nih.gov Further investigation could reveal novel regulatory roles in metabolic pathways associated with diseases like diabetes, glaucoma, and Alzheimer's disease. nih.govresearchgate.net
Phenotypic Screening: Unbiased phenotypic screens in disease-relevant cell models can identify compounds that produce a desired biological effect without a preconceived target. Subsequent target deconvolution studies can then pinpoint the molecular mechanism of action, potentially revealing entirely new drug targets.
Interactive Table: Known and Potential Biological Targets for Pyrimidine Derivatives
| Target Class | Specific Examples | Associated Diseases | Research Findings |
|---|---|---|---|
| Protein Kinases | CDK2 nih.gov, Aurora Kinases nih.gov, hSMG-1 nih.gov, FGFR nih.gov, B-Raf nih.gov | Cancer, Neurodegenerative Disorders acs.org | Pyrimidine scaffolds serve as potent ATP-competitive inhibitors. nih.gov Structure-based optimization can yield highly selective tool compounds. nih.gov |
| Metabolic Enzymes | Carbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.gov | Glaucoma, Alzheimer's Disease, Epilepsy nih.gov | Novel synthesized pyrimidine derivatives show effective inhibition with Ki values in the nanomolar range. researchgate.net |
| Signaling Pathways | BMP2/SMAD1 Signaling rsc.org | Osteoporosis | Specifically designed pyrimidine derivatives can promote osteogenesis, offering potential as bone anabolic agents. rsc.org |
| DNA/RNA-Related | Topoisomerase II, DNA Intercalation nih.gov | Cancer | Pyrimidine derivatives can exhibit inhibitory potential against Topoisomerase II and interfere with DNA processes. nih.govencyclopedia.pub |
Development of Sustainable and Efficient Synthetic Routes for Advanced Pyrimidine Scaffolds
The advancement of medicinal chemistry relies heavily on the ability to synthesize complex molecules efficiently and sustainably. Traditional methods for pyrimidine synthesis often involve harsh reagents and generate significant waste. rasayanjournal.co.in The principles of green chemistry are therefore crucial for the future development of advanced pyrimidine scaffolds. benthamdirect.comjmaterenvironsci.com
Future research trajectories in synthesis will emphasize:
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. rasayanjournal.co.inresearchgate.net Developing novel MCRs for substituted pyrimidines will be a key area of focus. organic-chemistry.org
Catalyst-Driven Methods: The use of novel catalysts, such as iridium-pincer complexes, can enable highly regioselective and efficient synthesis under milder conditions. organic-chemistry.org Exploring earth-abundant metal catalysts will further enhance sustainability.
Alternative Energy Sources: Techniques like microwave-assisted synthesis and ultrasonication can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.com
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a fundamental goal of green chemistry. rasayanjournal.co.injmaterenvironsci.com
Interactive Table: Comparison of Synthetic Routes for Pyrimidine Scaffolds
| Synthetic Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Condensation | Classical methods like the Biginelli reaction, often requiring harsh conditions and long reaction times. ijsat.org | Well-established and understood. | Often low yields, use of hazardous reagents, significant waste production. rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Shorter reaction times, higher yields, improved product purity. rasayanjournal.co.inbenthamdirect.com | Requires specialized equipment, scalability can be a challenge. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. jmaterenvironsci.com | High atom economy, reduced waste, operational simplicity, increased efficiency. rasayanjournal.co.inorganic-chemistry.org | Discovery of new, effective MCRs can be complex. |
| Mechanochemistry | Reactions are induced by mechanical force (e.g., grinding) in the absence of a solvent. | Solvent-free conditions, high yields, short reaction times, environmentally friendly. nih.govresearchgate.net | May not be suitable for all reaction types. |
| Catalytic Synthesis | Employs catalysts (e.g., Iridium complexes, nanocrystalline MgO) to facilitate the reaction under milder conditions. nih.govorganic-chemistry.org | High efficiency, selectivity, and applicability to a wide range of functional groups. ijsat.orgorganic-chemistry.org | Catalyst cost and removal can be concerns. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-2-methylpyrimidine-5-carboxamide?
- Methodology : The compound can be synthesized via nucleophilic substitution of 2-methylthiopyrimidine derivatives with amines. For example, refluxing 2-methylthiopyrimidine-5-carboxamide with amines (e.g., benzylamine or cyclohexylamine) in polar solvents like DMSO:water (5:5) under thermal conditions yields the target compound. Acidification with dilute HCl precipitates the product, which is crystallized from appropriate solvents .
- Key Considerations : Reaction time (overnight reflux), solvent polarity, and amine nucleophilicity influence yield. Characterization via NMR and IR confirms substitution at the 2-position .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1620 cm⁻¹, NH₂ stretching at ~3300 cm⁻¹) .
- NMR : ¹H NMR reveals substituent positions (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm). ¹³C NMR confirms carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate molecular weight and structure .
Q. What solvents and conditions optimize crystallization of the compound?
- Methodology : Polar aprotic solvents like DMSO or DMF are effective for synthesis, while crystallization is achieved using ethanol/water mixtures. Acidification (pH ~3–4) enhances precipitation .
Advanced Research Questions
Q. How do substituents at the 2- and 4-positions affect enzymatic interactions?
- Mechanistic Insight : The 4-amino group mimics thiamine precursors, enabling interaction with enzymes like thiaminase-2 and hydroxymethylpyrimidine kinase . Substitution at the 2-position (e.g., methylthio vs. cyclohexylamino) modulates steric hindrance and binding affinity. For example, bulkier groups reduce activity in thiamine biosynthesis pathways .
- Experimental Design : Compare inhibitory activity of derivatives using enzyme kinetics assays (e.g., IC₅₀ determination) and molecular docking to map binding sites .
Q. How can contradictory yields in amine substitution reactions be resolved?
- Data Analysis :
- Case Study : reports higher yields with cyclohexylamine (sterically hindered), while uses 2-phenylethylamine (aromatic, less nucleophilic). Contradictions arise from amine basicity and solvent effects.
- Resolution : Perform controlled experiments varying amine pKa, solvent polarity (e.g., DMSO vs. ethanol), and reaction time. Monitor intermediates via TLC or HPLC to identify rate-limiting steps .
Q. What strategies improve regioselectivity in multi-component pyrimidine synthesis?
- Methodology : Use directing groups (e.g., carboxamide at position 5) to steer reactivity. For example, thermal aqueous conditions with aldehydes and nitriles yield 4-amino-5-pyrimidinecarbonitriles via cyclocondensation. Microwave-assisted synthesis can enhance regioselectivity and reduce side products .
- Validation : Compare product distributions under conventional vs. microwave heating using LC-MS .
Q. How does the methyl group at position 2 influence metabolic stability?
- Mechanistic Insight : Methyl groups reduce oxidative metabolism at adjacent positions. In vitro assays with liver microsomes show prolonged half-life for 2-methyl derivatives compared to unsubstituted analogs.
- Experimental Design : Synthesize isotopically labeled (e.g., ¹⁴C-methyl) compound and track metabolites via radiometric detection .
Safety and Handling
Q. What precautions are essential for handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
